4-chlorobenzene-1,2-diamine;sulfuric acid
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Overview
Description
4-Chlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H7ClN2. It is also known as 4-chloro-o-phenylenediamine. This compound is a derivative of benzene, where two amino groups are attached to the benzene ring at the 1 and 2 positions, and a chlorine atom is attached at the 4 position. Sulfuric acid is often used in conjunction with this compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzene-1,2-diamine can be synthesized through several methods. One common method involves the reduction of 4-chloro-1,2-dinitrobenzene using a reducing agent such as tin(II) chloride in hydrochloric acid. The reaction typically proceeds under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 4-chlorobenzene-1,2-diamine often involves the catalytic hydrogenation of 4-chloro-1,2-dinitrobenzene. This process is carried out in the presence of a catalyst such as palladium on carbon under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and catalytic hydrogenation are commonly used.
Substitution: Reagents like nitric acid and sulfuric acid are used for nitration reactions
Major Products
Oxidation: Produces quinones.
Reduction: Produces corresponding amines.
Substitution: Produces nitro derivatives
Scientific Research Applications
4-Chlorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-chlorobenzene-1,2-diamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it can lose electrons to form quinones. The specific pathways and molecular targets depend on the type of reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-phenylenediamine: Similar structure but with chlorine and amino groups at different positions.
4-Chloro-1,3-diaminobenzene: Similar structure but with amino groups at different positions.
Uniqueness
4-Chlorobenzene-1,2-diamine is unique due to its specific arrangement of chlorine and amino groups, which gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
68459-98-3 |
---|---|
Molecular Formula |
C6H9ClN2O4S |
Molecular Weight |
240.67 g/mol |
IUPAC Name |
4-chlorobenzene-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |
InChI Key |
QLBNVFYDSCHETM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)N)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)N.OS(=O)(=O)O |
Key on ui other cas no. |
68459-98-3 |
Related CAS |
95-83-0 (Parent) |
Origin of Product |
United States |
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